

Potential biological roles of AC-DL-MET-OME.

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Compound of Interest

Compound Name: AC-DL-MET-OME

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An In-depth Technical Guide to the Potential Biological Roles of N-Acetyl-DL-Methionine O-Methyl Ester (**AC-DL-MET-OME**)

Abstract

N-Acetyl-DL-methionine O-methyl ester (**AC-DL-MET-OME**) is a derivative of the essential amino acid methionine. While direct research on this specific ester is limited, its chemical structure strongly suggests its primary biological function is that of a prodrug. This guide deconstructs the molecule from first principles, postulating its metabolic activation pathway and exploring the well-established biological roles of its active metabolites: N-acetyl-DL-methionine (NADMET) and, ultimately, L-methionine. We will delve into the critical functions of methionine in one-carbon metabolism, its role as a potent antioxidant, and its hepatoprotective properties. This whitepaper provides a comprehensive theoretical framework, outlines key experimental protocols for validation, and serves as a foundational resource for researchers investigating the therapeutic potential of methionine derivatives.

Chemical Identity and Rationale for Esterification

AC-DL-MET-OME is the methyl ester of N-acetyl-DL-methionine. The addition of the N-acetyl group to methionine enhances stability, while the O-methyl ester modification is a common pharmaceutical strategy to increase lipophilicity.^[1] This increased lipid solubility can potentially improve the compound's absorption and permeability across biological membranes, a critical hurdle for many polar drug candidates like amino acids.^[2] The core hypothesis is that **AC-DL-MET-OME** serves as a more bioavailable precursor to N-acetyl-methionine and methionine.

The synthesis of **AC-DL-MET-OME** can be achieved via standard esterification procedures. A common and efficient method involves the reaction of N-acetyl-DL-methionine with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂).[3]

Property	Value
IUPAC Name	methyl 2-acetamido-4-(methylthio)butanoate
Synonyms	AC-DL-MET-OME, N-acetyl-DL-methionine methyl ester
Molecular Formula	C ₈ H ₁₅ NO ₃ S
Molecular Weight	205.27 g/mol
Parent Compound (Acid)	N-Acetyl-DL-methionine (CAS: 1115-47-5)[4]

The Prodrug Activation Pathway

The biological activity of **AC-DL-MET-OME** is contingent on its metabolic conversion. As a prodrug, it is inactive until it undergoes enzymatic cleavage *in vivo* to release its active metabolites.[5][6] The proposed metabolic cascade is a two-step process involving ubiquitous enzymes.

- De-esterification: Upon absorption, ubiquitous esterase enzymes present in the plasma, liver, and other tissues would rapidly hydrolyze the methyl ester bond, releasing N-acetyl-DL-methionine and methanol.
- De-acetylation: The resulting N-acetyl-DL-methionine is then acted upon by the enzyme Aminoacylase 1 (ACY1).[7] This enzyme specifically hydrolyzes the N-acetyl group from various amino acids, yielding L-methionine and acetate. ACY1 deficiency is a known genetic disorder linked to neurological issues, underscoring the importance of this pathway.[7]

The liberated L-methionine is then free to enter the body's metabolic pools and exert its biological effects.

Caption: Proposed metabolic activation of **AC-DL-MET-OME**.

Core Biological Roles Derived from L-Methionine

The potential therapeutic applications of **AC-DL-MET-OME** are directly linked to the multifaceted roles of its ultimate active form, L-methionine. Methionine is an essential sulfur-containing amino acid that is fundamental to numerous cellular functions.[8][9]

Central Role in One-Carbon Metabolism

Perhaps the most critical function of methionine is its role as the precursor to S-adenosylmethionine (SAM). SAM is the universal methyl group donor for a vast number of methylation reactions that are essential for life, including:[10]

- DNA and RNA Methylation: Epigenetic regulation of gene expression.
- Protein Methylation: Post-translational modification affecting protein function and stability.
- Neurotransmitter Synthesis: Crucial for the synthesis of epinephrine and melatonin.
- Phospholipid Synthesis: Required for membrane integrity.

The methionine cycle regenerates methionine from homocysteine, a process vital for maintaining low levels of homocysteine, as elevated levels are a known risk factor for cardiovascular disease.

Caption: Simplified overview of the Methionine Cycle.

Antioxidant and Cytoprotective Functions

Both N-acetyl-methionine and methionine contribute significantly to the cellular antioxidant defense system.

- Direct ROS Scavenging: N-acetyl-L-methionine has been demonstrated to be a superior reactive oxygen species (ROS) scavenger compared to other stabilizers like N-acetyl-tryptophan, effectively protecting proteins like albumin from oxidative damage.[11][12] High concentrations of L-methionine have also been shown to be potent antioxidants for stabilizing antibody therapeutics.[13]

- Precursor to Glutathione (GSH): Through the transsulfuration pathway, methionine provides the sulfur atom for the synthesis of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell. GSH is critical for detoxifying xenobiotics, neutralizing ROS, and regenerating other antioxidants like Vitamin C and E.
- Hepatoprotective Effects: The ability to bolster GSH levels is central to methionine's liver-protective effects. N-acetyl-DL-methionine administration has been shown to inhibit the depletion of hepatic GSH in mice, suggesting a protective role against toxin-induced liver damage, such as that caused by acetaminophen overdose.[\[14\]](#)

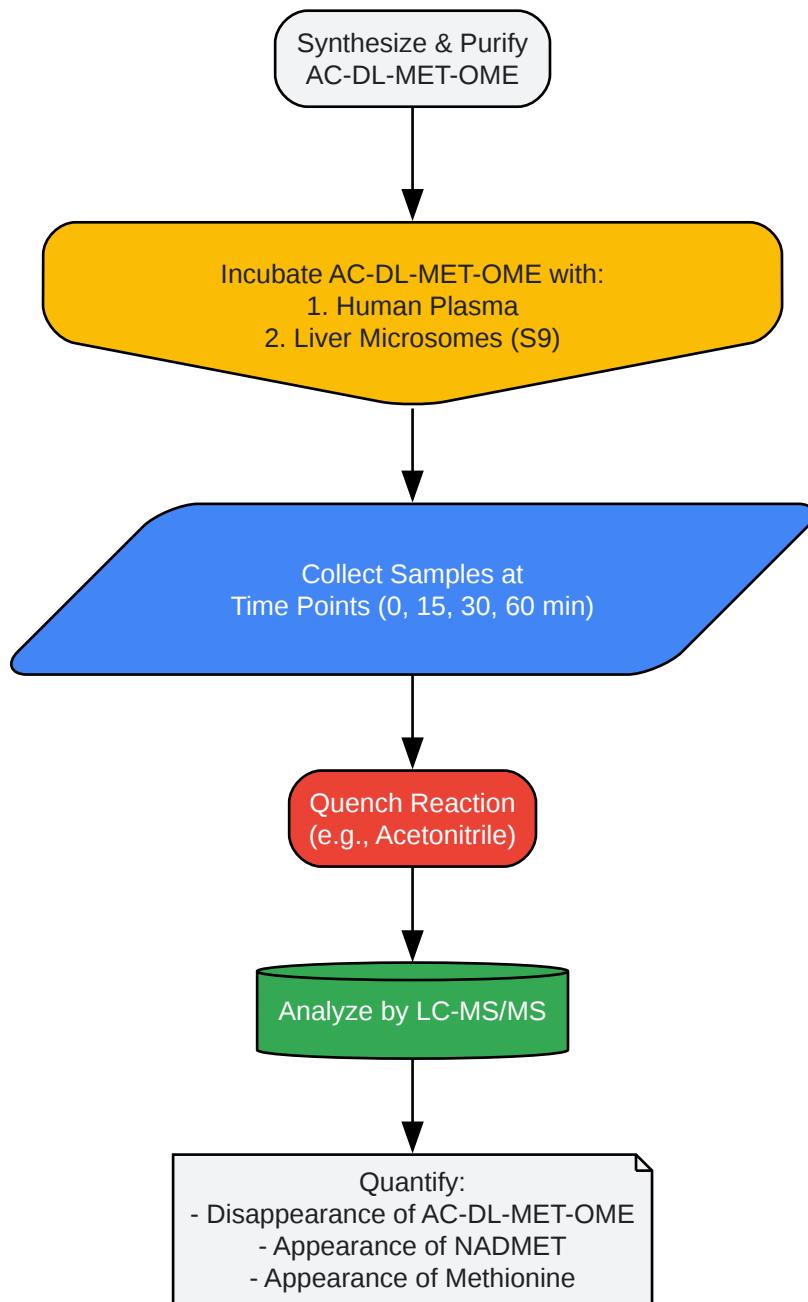
Protein Synthesis and Structural Integrity

As one of the proteinogenic amino acids, methionine is essential for the synthesis of all proteins.[\[15\]](#) It typically serves as the initiating amino acid in protein translation (as formylmethionine in prokaryotes). Furthermore, the sulfur-containing side chain can participate in important structural and binding interactions within proteins.

Key Experimental Validations and Protocols

To validate the hypothesized roles of **AC-DL-MET-OME**, a series of well-defined experiments are necessary.

Experimental Workflow: Prodrug Conversion Analysis



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Caption: Workflow for in vitro validation of prodrug hydrolysis.

Protocol 1: Synthesis of N-Acetyl-DL-Methionine O-Methyl Ester

Objective: To synthesize the title compound from its parent carboxylic acid.

Materials:

- N-Acetyl-DL-methionine
- Anhydrous Methanol (MeOH)
- Trimethylchlorosilane (TMSCl)
- Anhydrous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexane
- Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.

Procedure:

- Suspend N-acetyl-DL-methionine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.
- Cool the suspension to 0°C using an ice bath.
- Slowly add trimethylchlorosilane (1.5 eq) dropwise to the stirred suspension.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench by slowly adding solid sodium bicarbonate until effervescence ceases.
- Remove the solvent in vacuo.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

- Concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude ester by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure **AC-DL-MET-OME**.
- Confirm identity and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Causality: TMSCl reacts with methanol to form HCl in situ, which acts as the acid catalyst for the Fischer esterification. Anhydrous conditions are critical to prevent hydrolysis of the TMSCl and to drive the esterification equilibrium towards the product.[\[3\]](#)

Protocol 2: Quantification of Methionine Derivatives by HPLC

Objective: To resolve and quantify **AC-DL-MET-OME**, NADMET, and methionine in a biological matrix.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

Mobile Phase:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

- Sample Preparation: Precipitate proteins from plasma/microsome samples by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
- Standard Curve: Prepare a series of standards containing known concentrations of **AC-DL-MET-OME**, NADMET, and methionine in the same matrix.

- Chromatography:
 - Inject 10 μ L of the prepared sample/standard.
 - Run a gradient elution (e.g., 5% to 95% B over 15 minutes).
 - Set flow rate to 1.0 mL/min.
 - Monitor at an appropriate wavelength (e.g., 210 nm) or use MS for selective detection.
- Analysis: Integrate the peak areas for each analyte and quantify the concentrations against the standard curve.[\[16\]](#)

Self-Validation: The use of a standard curve with each run validates the quantification. The distinct retention times for the ester, the acetylated acid, and the free amino acid confirm the specificity of the method. More advanced methods may use pre-column derivatization (e.g., with o-phthalaldehyde) for enhanced sensitivity with fluorescence detection.[\[16\]](#)

Conclusion and Future Directions

N-Acetyl-DL-methionine O-methyl ester (**AC-DL-MET-OME**) represents a chemically logical prodrug of N-acetyl-methionine and, ultimately, the essential amino acid L-methionine. Its potential biological roles are intrinsically tied to the well-documented functions of methionine in one-carbon metabolism, antioxidant defense, and hepatoprotection. The esterification strategy holds the promise of improved pharmacokinetic properties, potentially leading to enhanced efficacy compared to direct administration of methionine or its N-acetyl derivative.

Future research must focus on the empirical validation of this hypothesis. Key steps include:

- Pharmacokinetic Studies: Direct comparison of the bioavailability and tissue distribution of **AC-DL-MET-OME** versus NADMET and L-methionine in animal models.
- Efficacy Studies: Evaluating the compound in established models of oxidative stress, liver injury, and neurological disorders where methionine metabolism is implicated.
- Safety and Toxicology: Assessing the impact of methanol released during hydrolysis, although at therapeutic doses of the parent compound, this is generally considered negligible.

This guide provides the foundational framework for these investigations, highlighting **AC-DL-MET-OME** as a promising candidate for further exploration in drug development and nutritional science.

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